

Thermal Analysis of Poly(N-tert-Octylacrylamide) using DSC and TGA

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Compound of Interest

Compound Name: *N-tert-Octylacrylamide*

Cat. No.: *B1582801*

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Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(**N-tert-Octylacrylamide**) (PtOA) is a polymer of interest in various fields, including drug delivery and material science, owing to its unique solubility and thermal properties. A thorough understanding of its thermal behavior is crucial for predicting its performance, stability, and processing parameters. This application note provides a detailed protocol for the thermal analysis of PtOA using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). DSC is employed to determine its glass transition temperature (T_g), a critical parameter indicating the transition from a rigid, glassy state to a more flexible, rubbery state. TGA is used to assess its thermal stability and decomposition profile.

Data Presentation

The thermal properties of Poly(**N-tert-Octylacrylamide**) have been characterized to provide a comprehensive understanding of its behavior as a function of temperature. The following tables summarize the key quantitative data obtained from DSC and TGA analyses.

Differential Scanning Calorimetry (DSC) Data

The glass transition temperature (T_g) is a key characteristic of amorphous polymers like PtOA. It represents the temperature at which the polymer undergoes a reversible transition from a

hard, rigid state to a soft, rubbery state.

Polymer Sample	Glass Transition Temperature (T _g) (°C)	Reference
Poly(N-tert-Octylacrylamide)	67 - 83	

Table 1: Glass Transition Temperature of Poly(N-tert-Octylacrylamide) as determined by DSC.

Thermogravimetric Analysis (TGA) Data

TGA provides information on the thermal stability of a material by measuring its weight change as a function of temperature in a controlled atmosphere. Key parameters include the onset temperature of decomposition (Tonset) and the percentage of weight loss at different temperature ranges. While specific TGA data for poly(N-tert-Octylacrylamide) homopolymer is not readily available in the cited literature, the following table presents a typical representation of TGA data for polyacrylamide-based polymers.

Polymer Sample	Onset Decomposition Temp. (Tonset) (°C)	Weight Loss at 400°C (%)	Residue at 600°C (%)
Poly(N-tert-Octylacrylamide) (Typical)	~300 - 350	~10 - 20	< 5

Table 2: Representative Thermogravimetric Analysis Data for a Polyacrylamide-based Polymer.

Note: Specific values for Poly(N-tert-Octylacrylamide) may vary and should be determined experimentally.

Experimental Protocols

The following sections detail the methodologies for conducting DSC and TGA experiments on Poly(N-tert-Octylacrylamide).

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the glass transition temperature (T_g) of Poly(**N-tert-Octylacrylamide**).

Instrumentation: A calibrated Differential Scanning Calorimeter.

Sample Preparation:

- Accurately weigh 5-10 mg of the dry Poly(**N-tert-Octylacrylamide**) sample into a standard aluminum DSC pan.
- Seal the pan hermetically to prevent any loss of volatile components.
- Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

Experimental Procedure:

- Place the sample and reference pans into the DSC cell.
- Equilibrate the system at a temperature well below the expected T_g , for example, at 25°C.
- Heat the sample from the equilibration temperature to a temperature significantly above the expected T_g , for instance, to 150°C, at a constant heating rate of 10°C/min.
- Cool the sample back to the initial temperature at a controlled rate, e.g., 10°C/min.
- Perform a second heating scan under the same conditions as the first heating scan. The T_g is determined from the second heating curve to ensure that the thermal history of the sample is erased.
- The entire experiment should be conducted under a continuous purge of an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.

Data Analysis: The glass transition temperature (T_g) is determined from the midpoint of the step change in the heat flow curve of the second heating scan.

Thermogravimetric Analysis (TGA) Protocol

Objective: To evaluate the thermal stability and decomposition profile of Poly(**N-tert-Octylacrylamide**).

Instrumentation: A calibrated Thermogravimetric Analyzer.

Sample Preparation:

- Accurately weigh 5-10 mg of the dry Poly(**N-tert-Octylacrylamide**) sample into a ceramic or platinum TGA pan.

Experimental Procedure:

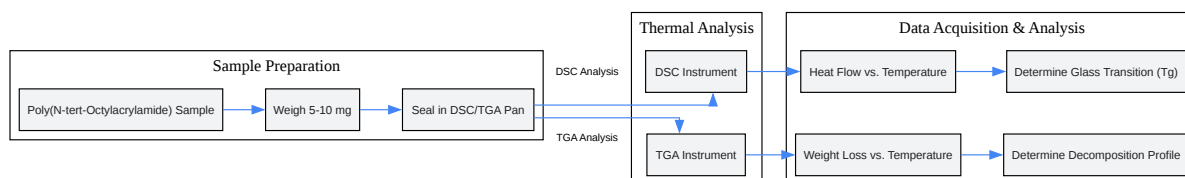
- Place the sample pan into the TGA furnace.
- Heat the sample from ambient temperature (e.g., 25°C) to a high temperature, typically 600-800°C, at a constant heating rate of 10°C/min.
- The experiment should be performed under a controlled atmosphere, typically an inert nitrogen atmosphere, with a purge gas flow rate of 20-50 mL/min to prevent oxidation.

Data Analysis:

- Plot the sample weight (as a percentage of the initial weight) versus temperature.
- Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant weight loss begins. This can be determined by the intersection of the baseline tangent and the tangent of the steepest weight loss slope.
- Quantify the percentage of weight loss in different temperature ranges to understand the decomposition steps.
- Note the final residual weight at the end of the experiment.

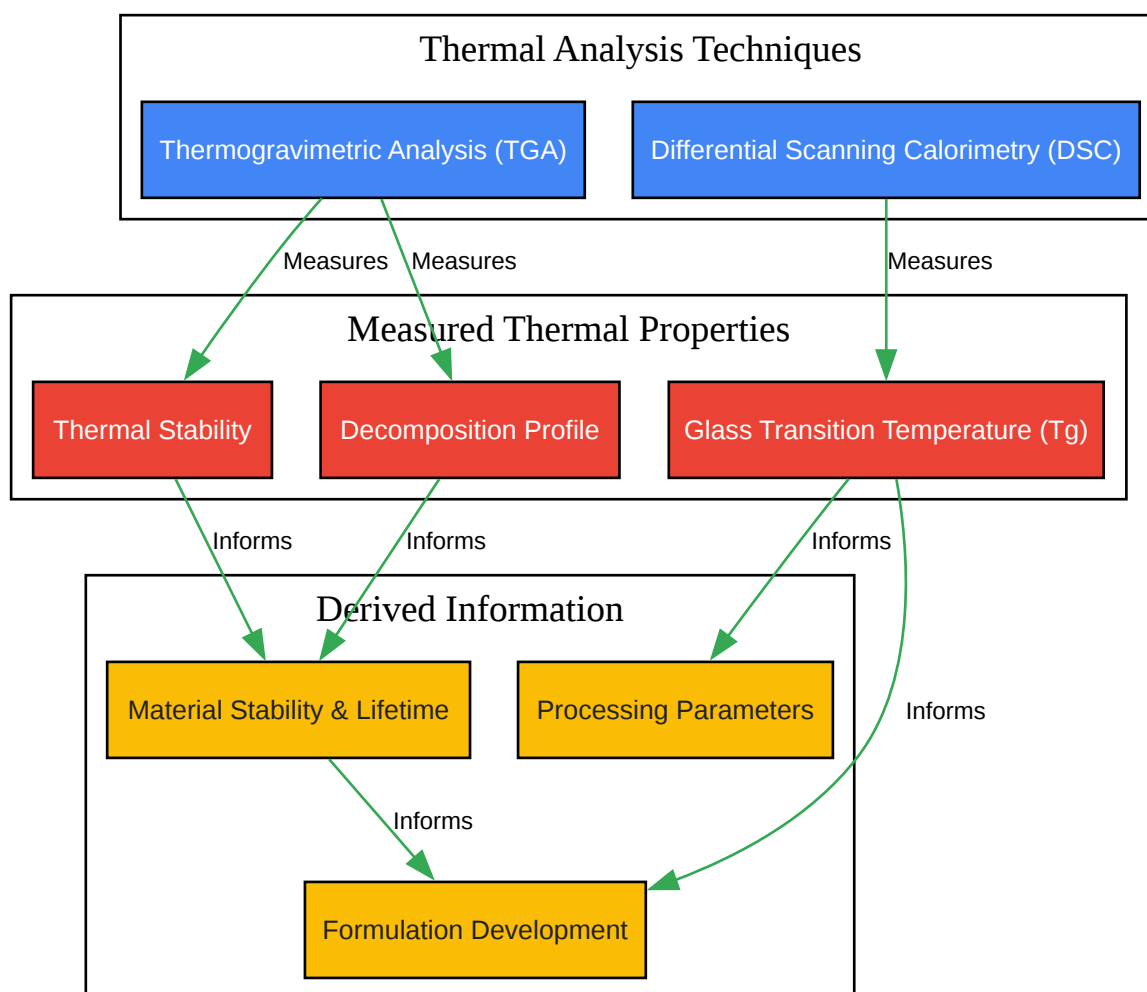
Visualization

The following diagrams illustrate the experimental workflow and the logical relationship between the thermal analysis techniques and the properties measured.



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Figure 1. Experimental workflow for the thermal analysis of Poly(N-tert-Octylacrylamide).



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Figure 2. Relationship between thermal analysis techniques and derived material properties.

- To cite this document: BenchChem. [Thermal Analysis of Poly(N-tert-Octylacrylamide) using DSC and TGA]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1582801#thermal-analysis-of-poly-n-tert-octylacrylamide-using-dsc-and-tga\]](https://www.benchchem.com/product/b1582801#thermal-analysis-of-poly-n-tert-octylacrylamide-using-dsc-and-tga)

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